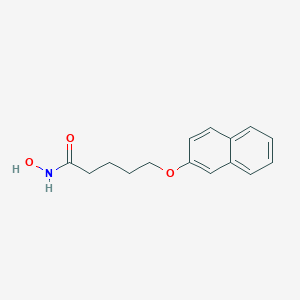

N-hydroxy-5-(naphthalen-2-yloxy)pentanaMide

Vue d'ensemble

Description

N-hydroxy-5-(naphthalen-2-yloxy)pentanaMide is a chemical compound with the molecular formula C15H17NO3. It is known for its unique structure, which includes a naphthalene ring and a hydroxamic acid functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-5-(naphthalen-2-yloxy)pentanaMide typically involves the reaction of 5-(naphthalen-2-yloxy)pentanoic acid with hydroxylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Analyse Des Réactions Chimiques

Types of Reactions

N-hydroxy-5-(naphthalen-2-yloxy)pentanaMide can undergo various chemical reactions, including:

Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.

Reduction: The compound can be reduced to form amines.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted naphthalene derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

N-hydroxy-5-(naphthalen-2-yloxy)pentanamide features a hydroxyl group and a naphthalene moiety attached to a pentanamide backbone. Its molecular formula is C_{15}H_{17}N_{1}O_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique structural configuration may contribute to its diverse biological activities.

Pharmacological Applications

1. Antimicrobial Activity

Naphthalene derivatives, including this compound, have shown potential antimicrobial properties. Compounds with similar structures are known to exhibit a range of biological activities such as antibacterial and antifungal effects. For instance, naphthalene-containing drugs like nafacillin and terbinafine are widely used in clinical settings to treat various infections .

2. Anti-inflammatory Properties

Research has indicated that compounds related to this compound may possess anti-inflammatory effects. Studies on α-ketoheterocycles have demonstrated their ability to inhibit the generation of prostaglandins, which are mediators of inflammation . This suggests that N-hydroxy derivatives could be explored for their anti-inflammatory potential in cellular systems.

3. Drug Design and Development

The compound's structure makes it a candidate for drug development. Virtual screening protocols have been employed to identify innovative chemical scaffolds derived from naphthalene derivatives, enhancing the likelihood of discovering new therapeutic agents . The pharmacophore modeling approach has shown promise in optimizing lead compounds for better efficacy.

Material Science Applications

1. Nonlinear Optical Materials

Naphthalene-based compounds have been utilized in the growth of organic single crystals that exhibit nonlinear optical (NLO) properties. These materials are essential for applications such as frequency conversion and optical limiting, making them valuable in optoelectronic devices.

Mécanisme D'action

The mechanism of action of N-hydroxy-5-(naphthalen-2-yloxy)pentanaMide involves its interaction with specific molecular targets. The hydroxamic acid group is known to chelate metal ions, which can inhibit the activity of metalloproteases. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-hydroxy-5-(phenyl)pentanaMide

- N-hydroxy-5-(benzyl)pentanaMide

- N-hydroxy-5-(pyridin-2-yloxy)pentanaMide

Uniqueness

N-hydroxy-5-(naphthalen-2-yloxy)pentanaMide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .

Activité Biologique

N-hydroxy-5-(naphthalen-2-yloxy)pentanamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Functional Groups : The compound contains a hydroxylamine group and an ether linkage connected to a naphthalene moiety.

- Molecular Formula : C_{15}H_{17}N_{1}O_{3}

- CAS Number : 96014-73-2

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in inflammatory processes, particularly phospholipase A_2 (PLA_2), which is crucial in the production of pro-inflammatory mediators like prostaglandins .

- Antioxidant Properties : Preliminary studies suggest that it may exert antioxidant effects, reducing oxidative stress in cellular models .

- Neuroprotective Effects : Recent research indicates potential neuroprotective properties, particularly against neurodegenerative conditions by modulating pathways associated with neuronal survival and apoptosis .

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various experimental models:

- Cell Culture Studies : In vitro assays using renal mesangial cells showed that this compound effectively suppressed the generation of prostaglandin E_2 (PGE_2), a key inflammatory mediator .

- Animal Models : In vivo studies are needed to further validate its efficacy and safety profile in chronic inflammatory conditions.

Anticancer Potential

The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been explored:

- Mechanistic Studies : It is hypothesized that this compound may interfere with signaling pathways involved in tumor growth, such as the Wnt/β-catenin pathway, which is often dysregulated in cancer .

| Study Type | Findings |

|---|---|

| In vitro (cell lines) | Inhibition of PGE_2 production |

| In vivo (animal models) | Potential reduction in tumor size (further studies needed) |

Case Studies and Research Findings

- Study on Anti-inflammatory Effects :

- Neuroprotective Research :

- Anticancer Investigations :

Propriétés

IUPAC Name |

N-hydroxy-5-naphthalen-2-yloxypentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c17-15(16-18)7-3-4-10-19-14-9-8-12-5-1-2-6-13(12)11-14/h1-2,5-6,8-9,11,18H,3-4,7,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTRHRBTAWZLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548304 | |

| Record name | N-Hydroxy-5-[(naphthalen-2-yl)oxy]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96014-73-2 | |

| Record name | N-Hydroxy-5-[(naphthalen-2-yl)oxy]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.